N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide
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Overview
Description
This compound is a complex organic molecule that contains a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms) and a tetrahydroquinoline ring (a bicyclic compound that consists of a benzene ring fused to a nitrogen-containing cyclohexane ring). It also contains an oxalamide group (a type of amide), a methylsulfonyl group, and an ethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole and tetrahydroquinoline rings would give the molecule a certain degree of rigidity, while the oxalamide, methylsulfonyl, and ethyl groups could potentially influence its reactivity .Chemical Reactions Analysis
The reactivity of this compound would depend on its molecular structure. The pyrazole and tetrahydroquinoline rings might participate in aromatic substitution reactions, while the oxalamide group could potentially undergo hydrolysis or other reactions involving the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrazole and tetrahydroquinoline rings could affect its solubility and stability, while the oxalamide, methylsulfonyl, and ethyl groups could influence its polarity .Scientific Research Applications
Antimicrobial Applications
One significant area of application for derivatives of this compound is in antimicrobial research. Studies have shown that compounds with the pyrazole and quinoline moieties exhibit considerable antibacterial and antifungal activities. For instance, the synthesis of new pyrazole derivatives containing a 2-methylquinoline ring system has demonstrated potential antimicrobial activities against various Gram-positive and Gram-negative bacteria, as well as against fungal strains such as Aspergillus niger and Ustilago maydis. These findings suggest that structurally related compounds could serve as a novel class of antimicrobial agents, providing a basis for further exploration in drug development aimed at treating infectious diseases (Raju, Mahesh, Manjunath, Venkata, & Ramana, 2016).
Synthetic Chemistry and Biological Activity
The compound's structure has also facilitated the synthesis of diverse chemical entities with potential biological applications. Research into the reaction of ethyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate with p-toluenesulfonylhydrazide, for example, has led to the development of derivatives with unique spectral properties that could be useful in biomedical applications, including as fluorescent markers (Ukrainets, Tkach, Kravtsova, & Turov, 2009).
Synthesis of Novel Compounds for Drug Development
Another area of exploration is the synthesis of novel compounds that could have applications in drug development. The synthesis and characterization of various derivatives have shown promising activities in preliminary biological assays, indicating potential as anticancer, analgesic, anti-inflammatory, and antioxidant agents. This suggests that the chemical scaffold of N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide and its derivatives could be a valuable addition to the pool of molecules under investigation for therapeutic applications (Fang, Wu, Xiao, Tang, Li, Ye, Xiang, & Hu, 2016).
Future Directions
properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O4S/c1-13-11-14(2)23(22-13)10-8-20-18(25)19(26)21-16-7-6-15-5-4-9-24(17(15)12-16)29(3,27)28/h6-7,11-12H,4-5,8-10H2,1-3H3,(H,20,25)(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRHJBLMGYVMLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide |
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